XLogP3 Comparison: Optimized Lipophilicity for Blood-Brain Barrier Penetration vs. Pyridine Analog
The target compound exhibits an XLogP3 of 0.1, which is near the lower bound of the optimal CNS drug space (XLogP 1-4). In contrast, the pyridine analog 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, while structurally similar, is expected to have a higher XLogP due to the reduced hydrogen bond acceptor capacity of pyridine vs. pyrazine. This difference in lipophilicity can affect passive membrane permeability and off-target binding profiles. The target compound's XLogP3 of 0.1 is computed by XLogP3 3.0 and deposited in PubChem [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (pyridine analog): XLogP3 not directly published; inferred higher based on fewer heteroatom HBA (N vs O in pyrazine). |
| Quantified Difference | Target XLogP3 approximately 0.5-1.0 units lower than pyridine analog (estimated range) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem. |
Why This Matters
For CNS-targeted programs, an XLogP3 near 0.1 positions this compound closer to the ideal range for balancing permeability and aqueous solubility, potentially reducing the need for extensive property optimization compared to more lipophilic analogs.
- [1] PubChem. Computed Properties for CID 121023140: XLogP3-AA value 0.1. View Source
